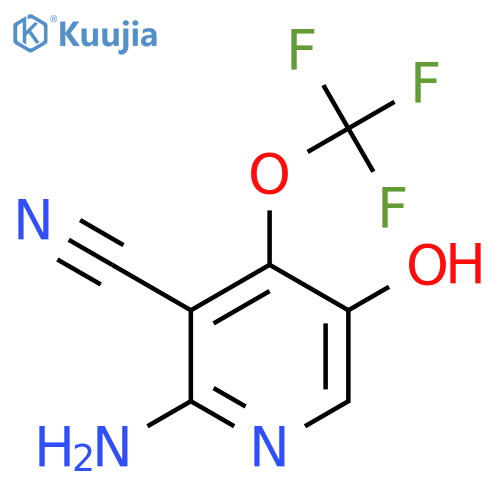Cas no 1804013-88-4 (2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)

1804013-88-4 structure
商品名:2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine
CAS番号:1804013-88-4
MF:C7H4F3N3O2
メガワット:219.120771408081
CID:4801515
2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H4F3N3O2/c8-7(9,10)15-5-3(1-11)6(12)13-2-4(5)14/h2,14H,(H2,12,13)
- InChIKey: SUGAUQBJOLWYGQ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CN=C(C=1C#N)N)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 92.2
2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026003475-500mg |
2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine |
1804013-88-4 | 97% | 500mg |
$989.80 | 2022-04-02 | |
| Alichem | A026003475-1g |
2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine |
1804013-88-4 | 97% | 1g |
$1,814.40 | 2022-04-02 |
2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1804013-88-4 (2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
